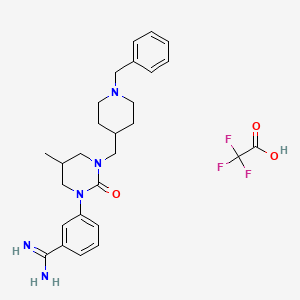

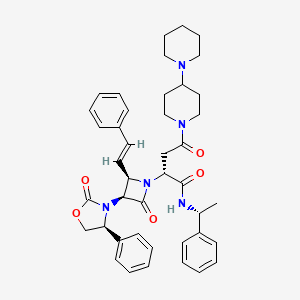

![molecular formula C39H47N5O13S B611074 1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid CAS No. 2055198-07-5](/img/structure/B611074.png)

1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid

Vue d'ensemble

Description

Sulfo DBCO-PEG4-Maleimide is a water-soluble PEG derivative containing a maleimide group and a DBCO moiety. The hydrophilic PEG spacer arm improves solubility in aqueous buffers. Maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. The low mass weight will add minimal spacer to modified molecules and will enable simple and efficient incorporation of DBCO moiety onto cysteine-containing peptides or other thiol-containing biomolecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study by Das et al. (2000) focused on the synthesis of a water-soluble boronated amino acid, highlighting a method involving alkylation and Bucherer–Strecker synthesis. This approach could be relevant to the synthesis of complex compounds like the one (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).

Jagannadham et al. (2019) explored the synthesis of substituted azetidinones derived from dimer of Apremilast, providing insights into the creation of compounds with similar complex structures (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

Applications in Medicinal Chemistry

The study by Shaffer et al. (2008) on the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist offers insights into the potential medicinal applications of complex organic compounds. It highlights the importance of understanding the metabolic pathways and biotransformation of such compounds in human subjects (Shaffer, Gunduz, Vaz, Venkatakrishnan, & Burstein, 2008).

The work by Tanaka et al. (1996) on biologically interesting ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates hints at the potential biological and pharmacological applications of complex organic compounds, similar in complexity to the one (Tanaka, Kawano, Islam, Hiroyasu, Hatanaka, & Ikuo, 1996).

Nanotechnology and Material Science

- Singh et al. (2012) developed a new siloxane monomer and applied it in creating hybrid antibiofouling nanofilter (NF) membranes. This study demonstrates the application of complex chemical synthesis in material science, particularly in developing advanced materials for filtration and purification (Singh, Prakash, Kulshrestha, & Shahi, 2012).

Mécanisme D'action

Target of Action

The primary target of Sulfo DBCO-PEG4-Maleimide are thiol-containing molecules, such as cysteine-containing peptides . The maleimide group in the compound specifically and efficiently reacts with thiols to form stable thioether bonds .

Mode of Action

Sulfo DBCO-PEG4-Maleimide is a click chemistry reagent that contains a DBCO group and a maleimide group . The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .

Biochemical Pathways

Sulfo DBCO-PEG4-Maleimide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer arm in Sulfo DBCO-PEG4-Maleimide improves solubility in aqueous buffers . This property enhances the bioavailability of the compound. The compound is typically dissolved in water, dimethylformamide (DMF), or dimethylsulfoxide (DMSO) at a 5-20 mM concentration before use .

Result of Action

The result of the action of Sulfo DBCO-PEG4-Maleimide is the formation of stable thioether bonds with thiol-containing molecules . This allows for the simple and efficient incorporation of the DBCO moiety onto cysteine-containing peptides or other thiol-containing biomolecules .

Action Environment

The action of Sulfo DBCO-PEG4-Maleimide is influenced by environmental factors such as pH and the presence of other reactive groups. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5 . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Buffers that contain sulfhydryl-containing components (e.g., DTT) or azides, which can react with DBCO, should be avoided .

Propriétés

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOITKOSRDQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo DBCO-PEG4-Maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

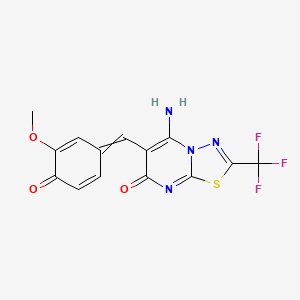

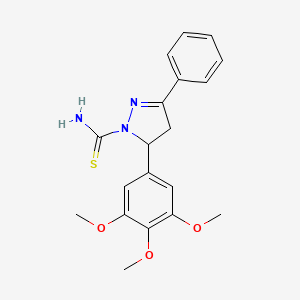

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

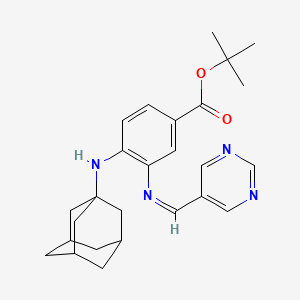

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

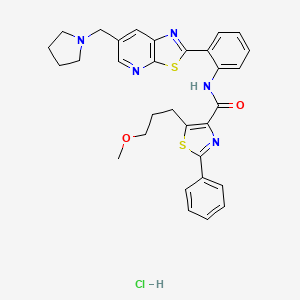

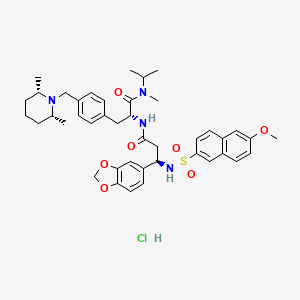

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)

![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)